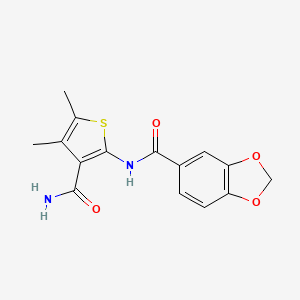![molecular formula C27H19ClN2O5S B5560837 METHYL 5-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2A-METHYL-6-OXO-2,2A-DIHYDRO-7AH-[1]BENZOFURO[2,3-E]CYCLOPROPA[D][1,3]THIAZOLO[3,2-A]PYRIMIDINE-2(6H)-CARBOXYLATE](/img/structure/B5560837.png)
METHYL 5-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2A-METHYL-6-OXO-2,2A-DIHYDRO-7AH-[1]BENZOFURO[2,3-E]CYCLOPROPA[D][1,3]THIAZOLO[3,2-A]PYRIMIDINE-2(6H)-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 5-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2A-METHYL-6-OXO-2,2A-DIHYDRO-7AH-[1]BENZOFURO[2,3-E]CYCLOPROPA[D][1,3]THIAZOLO[3,2-A]PYRIMIDINE-2(6H)-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups and heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2A-METHYL-6-OXO-2,2A-DIHYDRO-7AH-[1]BENZOFURO[2,3-E]CYCLOPROPA[D][1,3]THIAZOLO[3,2-A]PYRIMIDINE-2(6H)-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the core benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine structure, followed by the introduction of the furan and chlorophenyl groups. The final step involves the methylation of the carboxylate group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 5-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2A-METHYL-6-OXO-2,2A-DIHYDRO-7AH-[1]BENZOFURO[2,3-E]CYCLOPROPA[D][1,3]THIAZOLO[3,2-A]PYRIMIDINE-2(6H)-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defurylated compounds.
Aplicaciones Científicas De Investigación
METHYL 5-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2A-METHYL-6-OXO-2,2A-DIHYDRO-7AH-[1]BENZOFURO[2,3-E]CYCLOPROPA[D][1,3]THIAZOLO[3,2-A]PYRIMIDINE-2(6H)-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its complex structure and functional groups may be useful in the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of METHYL 5-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2A-METHYL-6-OXO-2,2A-DIHYDRO-7AH-[1]BENZOFURO[2,3-E]CYCLOPROPA[D][1,3]THIAZOLO[3,2-A]PYRIMIDINE-2(6H)-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- **METHYL 5-{(Z)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-2A-METHYL-6-OXO-2,2A-DIHYDRO-7AH-[1]BENZOFURO[2,3-E]CYCLOPROPA[D][1,3]THIAZOLO[3,2-A]PYRIMIDINE-2(6H)-CARBOXYLATE
- **METHYL 5-{(Z)-1-[5-(3-METHOXYPHENYL)-2-FURYL]METHYLIDENE}-2A-METHYL-6-OXO-2,2A-DIHYDRO-7AH-[1]BENZOFURO[2,3-E]CYCLOPROPA[D][1,3]THIAZOLO[3,2-A]PYRIMIDINE-2(6H)-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 5-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2A-METHYL-6-OXO-2,2A-DIHYDRO-7AH-[1]BENZOFURO[2,3-E]CYCLOPROPA[D][1,3]THIAZOLO[3,2-A]PYRIMIDINE-2(6H)-CARBOXYLATE lies in its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties
Propiedades
IUPAC Name |
methyl (7Z)-7-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-methyl-8-oxo-17-oxa-6-thia-4,9-diazapentacyclo[8.7.0.01,3.05,9.011,16]heptadeca-4,11,13,15-tetraene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN2O5S/c1-26-21(24(32)33-2)27(26)22(17-8-3-4-9-19(17)35-27)30-23(31)20(36-25(30)29-26)13-16-10-11-18(34-16)14-6-5-7-15(28)12-14/h3-13,21-22H,1-2H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZCEPIOPJANHK-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C13C(C4=CC=CC=C4O3)N5C(=O)C(=CC6=CC=C(O6)C7=CC(=CC=C7)Cl)SC5=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C(C13C(C4=CC=CC=C4O3)N5C(=O)/C(=C/C6=CC=C(O6)C7=CC(=CC=C7)Cl)/SC5=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[((3S*,5R*)-3-(hydroxymethyl)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-piperidinyl)carbonyl]-3-isoxazolol](/img/structure/B5560761.png)
![(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5560769.png)
![2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560789.png)

![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)
![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)

phosphinic acid](/img/structure/B5560808.png)

![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)butyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5560820.png)

![N-[4-[2-(dimethylamino)ethoxy]-1-(4-fluorophenyl)-1H-indazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5560831.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide hydrochloride](/img/structure/B5560841.png)
![2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one](/img/structure/B5560855.png)
